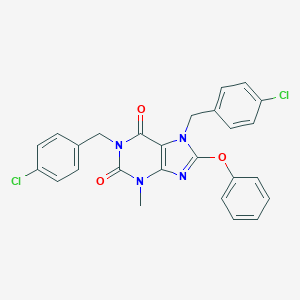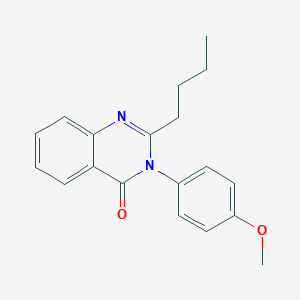![molecular formula C25H21ClN2O4 B295525 4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295525.png)
4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as CPPB, is a pyrazolidinedione derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPB is a potent and selective antagonist of the prostaglandin E2 subtype EP3 receptor, which is involved in various physiological and pathological processes.
作用機序
The EP3 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and fever. CPPB acts as a competitive antagonist of the EP3 receptor, blocking its activation by prostaglandin E2. This results in a reduction in the downstream signaling pathways and physiological effects mediated by the EP3 receptor.
Biochemical and Physiological Effects
Studies have shown that CPPB has potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In addition, CPPB has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
CPPB has several advantages as a research tool, including its high potency and selectivity for the EP3 receptor, which allows for precise targeting of this receptor in various experimental settings. However, its limited solubility in aqueous solutions and potential toxicity at high doses may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on CPPB. One area of interest is the development of novel drugs based on CPPB for the treatment of various diseases, including cancer, inflammation, and pain. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of CPPB, which may provide insights into the development of new therapeutic targets. Finally, the use of CPPB as a research tool in various experimental settings, including animal models and cell culture systems, may lead to new discoveries in the field of pharmacology and drug development.
合成法
CPPB can be synthesized through a multi-step process, starting with the reaction of 4-chlorophenol with propargyl bromide to obtain 4-chlorophenylpropargyl ether. This intermediate is then reacted with 3-bromo-1-chloropropane to form 3-(4-chlorophenoxy)propyl propargyl ether. The final step involves the reaction of 3-(4-chlorophenoxy)propyl propargyl ether with 2-hydroxy-1,4-phenylenediacetone to obtain CPPB.
科学的研究の応用
CPPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its ability to selectively target the EP3 receptor makes it a promising candidate for the development of novel drugs with fewer side effects than currently available treatments.
特性
分子式 |
C25H21ClN2O4 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
(4E)-4-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-11-13-21(14-12-19)31-15-6-16-32-23-10-5-4-7-18(23)17-22-24(29)27-28(25(22)30)20-8-2-1-3-9-20/h1-5,7-14,17H,6,15-16H2,(H,27,29)/b22-17+ |
InChIキー |
SWJRUCFPYDZIMR-OQKWZONESA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
